Product packaging for 5-(3-Thienyl)oxazolidine-2,4-dione(Cat. No.:CAS No. 82069-43-0)

5-(3-Thienyl)oxazolidine-2,4-dione

Cat. No.: B8722452
CAS No.: 82069-43-0
M. Wt: 183.19 g/mol
InChI Key: YNPAMTVSUKRXBH-UHFFFAOYSA-N
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Description

Overview of Oxazolidine-2,4-dione Heterocyclic Systems in Medicinal Chemistry

The oxazolidine-2,4-dione ring system is a five-membered heterocycle containing two carbonyl groups at positions 2 and 4. wikipedia.org This structural motif is a key component in a variety of biologically active molecules. rsc.org Its derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. nih.govresearchgate.netijpbs.com The versatility of the oxazolidine-2,4-dione core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. This adaptability has made it a valuable template for the development of new therapeutic agents. mdpi.com For instance, the well-known antibiotic linezolid (B1675486) contains an oxazolidinone core, highlighting the clinical importance of this heterocyclic system. nih.gov

Historical Context and Evolution of Oxazolidine-2,4-dione Research

The study of oxazolidinones dates back to the late 19th century, with the first report of 2-oxazolidinone (B127357) by Siegmund Gabriel in 1888. wikipedia.org Early research focused on the fundamental synthesis and chemical reactivity of these compounds. wikipedia.org A significant milestone in the therapeutic application of this class of compounds was the discovery of their anticonvulsant properties. researchgate.net Over the decades, research has expanded to explore a broader range of biological activities. The development of the antibiotic linezolid in the late 20th century marked a pivotal moment, revitalizing interest in oxazolidinone-based drug discovery. nih.gov Modern research continues to build upon this legacy, with ongoing efforts to synthesize novel derivatives with improved efficacy and a wider spectrum of activity. nih.gov

Significance of the 5-(3-Thienyl)oxazolidine-2,4-dione Scaffold in Contemporary Chemical Biology

The incorporation of a thienyl group, a five-membered sulfur-containing aromatic ring, at the 5-position of the oxazolidine-2,4-dione scaffold introduces unique electronic and steric properties to the molecule. ontosight.ai Thienyl rings are known to be bioisosteres of phenyl rings and can modulate a compound's metabolic stability and receptor-binding affinity. The specific compound, this compound, has been identified as a molecule of interest in medicinal chemistry. ontosight.ai While extensive research on this particular derivative is still emerging, the known biological activities of both the oxazolidine-2,4-dione core and various thienyl-containing compounds suggest its potential as a scaffold for developing new therapeutic agents, particularly in the realm of antimicrobial and anticancer research. ontosight.aimdpi.comnih.gov The exploration of its biological profile is an active area of investigation in contemporary chemical biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO3S B8722452 5-(3-Thienyl)oxazolidine-2,4-dione CAS No. 82069-43-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82069-43-0

Molecular Formula

C7H5NO3S

Molecular Weight

183.19 g/mol

IUPAC Name

5-thiophen-3-yl-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C7H5NO3S/c9-6-5(11-7(10)8-6)4-1-2-12-3-4/h1-3,5H,(H,8,9,10)

InChI Key

YNPAMTVSUKRXBH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2C(=O)NC(=O)O2

Origin of Product

United States

Synthetic Methodologies for 5 3 Thienyl Oxazolidine 2,4 Dione and Analogues

Classical Synthetic Approaches to the Oxazolidine-2,4-dione Corersc.orgrsc.org

The foundational methods for constructing the oxazolidine-2,4-dione ring system have been well-established, though some involve significant drawbacks. These classical approaches typically rely on the cyclization of precursors that already contain the requisite atoms for the heterocyclic ring.

Chiral Resolution Methods in Oxazolidine (B1195125) Synthesisrsc.org

The synthesis of specific stereoisomers of oxazolidine derivatives is crucial, as biological activity is often dependent on chirality. While classical resolution techniques can be used to separate racemic mixtures, many modern strategies focus on asymmetric synthesis to directly produce enantiomerically enriched compounds. An efficient approach for synthesizing chiral 4,5-disubstituted oxazolidin-2-ones, which are closely related structures, involves a combination of an asymmetric aldol (B89426) reaction and a modified Curtius rearrangement. nih.gov This method facilitates an effective intramolecular ring closure to access a variety of chiral oxazolidin-2-one building blocks. nih.gov Despite advances in asymmetric synthesis, methods for achieving high stereo- and regiochemical control under mild conditions that are compatible with diverse functional groups remain a significant area of research. nih.gov

Cyclization Reactions for Oxazolidine-2,4-dione Formationrsc.orgoup.com

The formation of the oxazolidine-2,4-dione core is most frequently achieved through cyclization reactions. Historically, these syntheses have involved the reaction of α-hydroxy esters with urea (B33335) or isocyanates, or the reaction of α-hydroxy amides with chloroformates or carbonates. rsc.org A significant disadvantage of these traditional strategies is their reliance on multi-step procedures, harsh reaction conditions, and the use of highly toxic compounds such as phosgene (B1210022) and isocyanates. rsc.orgrsc.org The parent compound of this class, 2,4-oxazolidinedione, can be obtained by treating chloroacetamide with bicarbonate. wikipedia.org Other common strategies include the cycloaddition reaction of epoxides with isocyanates. nih.govnih.gov

Advanced and Novel Synthetic Strategies for Oxazolidine-2,4-dione Derivativesnih.govoup.comnih.govrsc.orgnih.govresearchgate.netorganic-chemistry.orgnih.govnih.govresearchgate.net

To overcome the limitations of classical methods, researchers have developed innovative strategies that often employ metal catalysts or novel reaction cascades, providing milder and more environmentally friendly routes to oxazolidine-2,4-diones.

Carbon Dioxide Incorporation Methodologies for Oxazolidine-2,4-dione Synthesisnih.govoup.comnih.govnih.gov

The use of carbon dioxide (CO₂) as a C1 building block is highly attractive as it is an abundant, non-toxic, and renewable resource. rsc.org Several methodologies have been developed to incorporate CO₂ into the synthesis of the oxazolidine-2,4-dione ring.

One notable method involves the silver-catalyzed incorporation of CO₂ into propargylic amides, which proceeds under base-free, mild reaction conditions to afford the corresponding oxazolidine-2,4-diones in high yields. oup.com Another approach utilizes a potassium carbonate (K₂CO₃) catalyst in DMSO at 30°C under a CO₂ balloon to achieve the efficient synthesis of oxazolidine-2,4-diones from 3-aryl-2-alkynamides. nih.gov Furthermore, electrocatalytic copper-catalyzed three-component reactions involving propargyl amides, CO₂, and diselenides have been developed. researchgate.net In these reactions, the propargyl amide captures carbon dioxide to form a carboxyl anion, which then undergoes cyclization. researchgate.net

Table 1: Comparison of CO₂ Incorporation Methodologies
MethodologyCatalyst/ReagentSubstratesKey FeaturesReference
Silver-Catalyzed CarboxylationSilver CatalystPropargylic AmidesBase-free, mild conditions, applicable to aryl- and alkyl-substituted amides. oup.com
Potassium Carbonate-Promoted FixationK₂CO₃3-Aryl-2-alkynamidesVery mild protocol (30°C), uses a CO₂ balloon. nih.gov
Tandem Phosphorus-Mediated ReactionPhosphorus(III) reagents (e.g., P(NMe₂)₃)Primary Amines, α-KetoestersUses atmospheric CO₂, one-pot, transition-metal-free. rsc.org
Electrochemical Copper-Catalyzed ReactionCopper CatalystPropargyl Amides, DiselenidesThree-component cyclization under electrochemical conditions. researchgate.net

Halopalladation Strategies for 5-Methyleneoxazolidine-2,4-dionesresearchgate.net

A halopalladation strategy has been successfully developed for the synthesis of 5-(halomethylene)oxazolidine-2,4-diones, which are versatile synthetic intermediates. rsc.org This method involves a haloesterification reaction of propargylic amides catalyzed by palladium. rsc.orgrsc.org The process uses a copper (II) halide, such as CuBr₂ or CuCl₂, as the halogen source, and is compatible with a wide range of functional groups, including aryl, alkyl, and heterocyclic rings. rsc.org A key advantage of this method is that the halogen atom is retained in the product, where it can serve as a modifiable group for further functionalization. rsc.orgrsc.org This strategy has also been extended to the cyclizative dimerization of propargylic amides to produce bisoxazolidine-2,4-dione derivatives. rsc.org

Table 2: Examples of Halopalladation Cyclization of Propargylic Amides
Substrate (Propargylic Amide)Halogen SourceProductYieldReference
N-Boc-N-(1-phenylprop-2-yn-1-yl)amineCuBr₂5-(bromomethylene)-3-phenyl-oxazolidine-2,4-dioneGood to Excellent rsc.org
N-Boc-N-(1-phenylprop-2-yn-1-yl)amineCuCl₂5-(chloromethylene)-3-phenyl-oxazolidine-2,4-dioneMedium to Excellent rsc.org
Various N-Boc protected propargylic amides with aryl, alkyl, and heterocyclic groupsCuBr₂/CuCl₂Corresponding 5-(halomethylene)oxazolidine-2,4-dionesMedium to Excellent rsc.org

Tandem Phosphorus-Mediated Carboxylative Condensation–Cyclization Reactionsoup.com

A novel and convenient one-pot synthesis of oxazolidine-2,4-diones has been developed utilizing a tandem phosphorus-mediated carboxylative condensation followed by a base-catalyzed cyclization. rsc.orgrsc.org This process uses readily available primary amines, α-ketoesters, and atmospheric carbon dioxide under very mild and transition-metal-free conditions. rsc.org The reaction is initiated by a Kukhtin–Ramirez addition of a tris(dialkylamino)phosphine to the α-ketoester. rsc.org The subsequent condensation with the amine and CO₂, followed by a NaOMe-catalyzed cyclization, affords the final oxazolidine-2,4-dione product in moderate to good yields. rsc.org A noteworthy feature of this reaction is the complete incorporation of the carbon dioxide molecule into the carboxylate moiety of the product. rsc.org

Synthesis of 5-(3-Thienyl)oxazolidine-2,4-dione: Specific Routes and Precursors

The most direct and logical synthetic route to this compound involves the cyclization of a key precursor, 2-hydroxy-2-(thiophen-3-yl)acetic acid, with a suitable source of the carbamate (B1207046) or urea functionality.

Precursor Synthesis:

The central precursor is 2-hydroxy-2-(thiophen-3-yl)acetic acid (also known as 3-thienylglycolic acid or 3-thienylmandelic acid). google.com While this compound is listed in chemical databases, detailed synthetic preparations in peer-reviewed literature are not abundant. However, its synthesis can be inferred from established organometallic reactions. A common method would involve the reaction of 3-thiophenecarboxaldehyde (B150965) with a cyanide source (like KCN or TMSCN) to form the corresponding cyanohydrin, followed by acidic hydrolysis to yield the α-hydroxy acid.

An alternative route to a related precursor, 2-thiopheneacetic acid, involves the Friedel-Crafts reaction of thiophene (B33073) with methyl chloroacetate, followed by hydrolysis. wipo.int While this yields the acetic acid rather than the α-hydroxy acid, it demonstrates a method for creating the C-C bond between the thiophene ring and a two-carbon side chain. The synthesis of di-(2-thienyl)glycolic acid has also been described via the transesterification of its methyl ester with scopine, indicating that the core glycolic acid structure can be readily manipulated. google.com

Cyclization to form the Oxazolidine-2,4-dione Ring:

Once the precursor, 2-hydroxy-2-(thiophen-3-yl)acetic acid, is obtained, the formation of the oxazolidine-2,4-dione ring can be achieved through several methods. A well-established method for creating this heterocyclic system is the condensation of an α-hydroxy acid or its corresponding ester with urea or a urea derivative. This reaction is typically performed at elevated temperatures, often with a catalyst, to drive the cyclization and dehydration.

A tandem reaction has been developed for synthesizing oxazolidine-2,4-diones from primary amines and α-ketoesters using atmospheric carbon dioxide, which represents a modern and efficient alternative. rsc.org Another one-pot method involves the reaction of cyanohydrins with 1,1'-carbonyldiimidazole (B1668759) and a hydroxylamine (B1172632) derivative, followed by hydrolysis. rsc.org A general process has also been patented that involves reacting an ammonium (B1175870) carbamate salt with an α-substituted carboxylic acid ester to produce N-substituted-oxazolidine-2,4-diones. numberanalytics.com

A plausible synthetic sequence is outlined in the table below.

Table 1: Proposed Synthesis of this compound

Step Reaction Reactants Reagents/Conditions Product
1 Cyanohydrin Formation 3-Thiophenecarboxaldehyde KCN, H₂O/CH₂Cl₂ 2-Hydroxy-2-(thiophen-3-yl)acetonitrile
2 Hydrolysis 2-Hydroxy-2-(thiophen-3-yl)acetonitrile Concentrated HCl, Heat 2-Hydroxy-2-(thiophen-3-yl)acetic acid

Derivatization Strategies at the 5-Position and Other Sites

The this compound molecule offers several sites for further chemical modification, including the nitrogen atom of the oxazolidinone ring, the 5-position (if starting from a different precursor), and the thiophene ring itself.

Derivatization at the N-3 Position:

The nitrogen atom at the 3-position of the oxazolidine-2,4-dione ring is a common site for derivatization. The N-H proton is acidic and can be removed by a suitable base, allowing for subsequent N-alkylation or N-acylation.

N-Alkylation: Reaction of the heterocycle with an alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as DMF or acetonitrile (B52724) would yield the N-alkylated derivative.

N-Acylation: Acylation can be achieved using acid chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine. A convenient one-pot method for the N-acylation of related 2-oxazolidinones uses a carboxylic acid directly in the presence of pivaloyl chloride and triethylamine. rsc.org

Derivatization via the 5-Position:

While the target compound already possesses a 3-thienyl group at the 5-position, an alternative synthetic approach that also serves as a derivatization method is the Knoevenagel condensation. wikipedia.orgresearchgate.net This strategy is widely used for the analogous thiazolidine-2,4-dione ring system. researchgate.net In this approach, the parent (5-unsubstituted) oxazolidine-2,4-dione would be condensed with 3-thiophenecarboxaldehyde.

The reaction involves the condensation of an active methylene (B1212753) compound (oxazolidine-2,4-dione) with an aldehyde, typically catalyzed by a weak base like piperidine (B6355638) or an ammonium salt. wikipedia.org This would produce 5-(3-thienylidene)oxazolidine-2,4-dione, an α,β-unsaturated system. This exocyclic double bond could then be subjected to further reactions, such as reduction (e.g., catalytic hydrogenation) to afford the saturated this compound.

Derivatization of the Thiophene Ring:

The thiophene ring is an electron-rich aromatic system susceptible to electrophilic aromatic substitution. The oxazolidine-2,4-dione moiety is an electron-withdrawing group, which would direct incoming electrophiles primarily to the C2 and C5 positions of the thiophene ring, which are meta to the point of attachment. Common electrophilic substitution reactions include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms.

Nitration: Using nitric acid in the presence of sulfuric acid, although this can be harsh.

Friedel-Crafts Acylation: Introducing an acyl group using an acid chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃).

These derivatization strategies allow for the generation of a library of analogues for further study.

Table 2: Summary of Derivatization Strategies

Site of Derivatization Reaction Type Typical Reagents Resulting Structure
N-3 Position N-Alkylation Alkyl halide (R-X), Base (e.g., K₂CO₃) 3-Alkyl-5-(3-thienyl)oxazolidine-2,4-dione
N-3 Position N-Acylation Acid chloride (RCOCl), Base (e.g., Et₃N) 3-Acyl-5-(3-thienyl)oxazolidine-2,4-dione
C-5 Position (via Knoevenagel) Condensation 3-Thiophenecarboxaldehyde, Piperidine 5-(3-Thienylidene)oxazolidine-2,4-dione

Structural Characterization and Spectroscopic Analysis of 5 3 Thienyl Oxazolidine 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 5-(3-Thienyl)oxazolidine-2,4-dione, ¹H NMR and ¹³C NMR spectra would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the thienyl ring and the single proton on the oxazolidinedione ring (at the C5 position). The chemical shifts and coupling constants of the three thienyl protons would confirm the 3-substitution pattern. A signal corresponding to the N-H proton of the oxazolidinedione ring would also be anticipated, its chemical shift potentially varying with solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for each of the seven unique carbon atoms in the molecule. The chemical shifts of the two carbonyl carbons (C2 and C4) in the oxazolidinedione ring would be characteristic. The remaining signals would correspond to the carbons of the thiophene (B33073) ring and the C5 of the oxazolidinedione ring.

Despite extensive searches, no specific ¹H or ¹³C NMR spectral data for this compound has been found in the scientific literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the two carbonyl (C=O) groups of the oxazolidine-2,4-dione ring, typically appearing in the region of 1700-1850 cm⁻¹. Other key absorbances would include the N-H stretching vibration (around 3200 cm⁻¹), C-H stretching for the thiophene ring, and C-O and C-N stretching vibrations within the heterocyclic ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, such as the C=C and C-S bonds of the thiophene ring.

No experimental IR or Raman spectra for this specific compound are currently available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₇H₅NO₃S). The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of the oxazolidinedione and thienyl rings. This data is crucial for confirming the compound's identity.

A search of mass spectrometry databases did not yield any results for this compound.

X-ray Crystallography for Solid-State Structural Determination

There are no published crystal structures for this compound in crystallographic databases.

Elemental Analysis and Chromatographic Purity Assessment

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a purified sample. The experimental values would be compared to the theoretical percentages calculated from the molecular formula C₇H₅NO₃S to verify its elemental composition.

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), would be used to assess the purity of the compound. These techniques are vital for ensuring that the sample being analyzed is free from starting materials, byproducts, or other impurities.

Specific data regarding the elemental analysis or chromatographic behavior of this compound has not been reported.

Computational Chemistry and Theoretical Investigations of 5 3 Thienyl Oxazolidine 2,4 Dione

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to optimize molecular geometries, determine vibrational frequencies, and calculate various electronic properties that describe a molecule's reactivity. For 5-(3-Thienyl)oxazolidine-2,4-dione, DFT calculations, often using a basis set like B3LYP/6-31+G(d,p), are used to find its most stable three-dimensional structure and analyze its reactivity profile. biointerfaceresearch.com An extensive computational investigation employing ab initio calculations using DFT can be performed to fully optimize the structure of such derivatives. biointerfaceresearch.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding electronic properties and chemical reactivity. aimspress.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. aimspress.com

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity. aimspress.com For this compound, DFT calculations would determine the energies of these orbitals and their distribution across the molecule. The analysis of charge transfer interactions within the molecule provides insights into its bioactivity. aimspress.comnih.gov

Table 1: Illustrative Electronic Properties from a DFT Study

Property Description Potential Finding for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital. The HOMO is likely concentrated on the electron-rich thienyl ring and parts of the oxazolidinedione moiety.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. The LUMO may be distributed over the carbonyl groups of the oxazolidinedione ring, indicating these are potential sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the total charge distribution of a molecule and predict sites for electrophilic and nucleophilic reactions. nih.gov The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates electron-rich areas (negative potential, favorable for electrophilic attack) and blue indicates electron-poor areas (positive potential, favorable for nucleophilic attack). biointerfaceresearch.com

For this compound, an MEP analysis would likely reveal negative potential around the oxygen atoms of the carbonyl groups and the nitrogen atom in the oxazolidinedione ring, identifying them as key sites for hydrogen bonding and other electrostatic interactions. biointerfaceresearch.com The hydrogen on the nitrogen atom (N-H) could show a region of positive potential, making it a potential hydrogen bond donor site. biointerfaceresearch.com This analysis is crucial for understanding how the molecule might interact with a biological receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, saving time and resources in drug discovery. nih.gov

To build a QSAR model for a series of 5-substituted oxazolidine-2,4-dione derivatives, a dataset of compounds with known biological activities (e.g., inhibitory concentrations) is required. researchgate.net Various molecular descriptors—numerical values that characterize the chemical properties of a molecule—are calculated. These descriptors fall into several categories, including electronic, steric, hydrophobic, and topological. Multiple linear regression (MLR) is one statistical method used to generate an equation linking these descriptors to activity. nih.gov Such studies can predict how substitutions on the core structure influence the desired pharmacological effect. researchgate.net

Table 2: Common Molecular Descriptors Used in QSAR Studies

Descriptor Type Example Descriptors Description
Electronic Dipole Moment, Atomic Charges, HOMO/LUMO energies Describes the electronic aspects of the molecule.
Hydrophobic LogP (Partition Coefficient) Measures the hydrophobicity of the molecule, affecting its ability to cross cell membranes.
Topological Molecular Connectivity Indices, Wiener Index Describes the atomic connectivity and shape of the molecule.

| Steric/Geometrical | Molecular Weight, Surface Area, Volume | Relates to the size and shape of the molecule, which influences its fit into a receptor site. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.govnih.gov This technique assesses the binding orientation, conformation, and affinity of the ligand within the target's active site. researchgate.net The results are often expressed as a docking score, where a more negative value typically indicates a more favorable binding interaction. researchgate.net

Docking studies are instrumental in identifying potential biological targets and understanding the specific amino acid residues involved in the interaction. nih.gov For a molecule with an oxazolidinedione or similar heterocyclic core, potential targets could include enzymes like kinases or nuclear receptors such as peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.govresearchgate.net The simulation can reveal key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking that stabilize the ligand-protein complex.

Table 3: Example Format for Molecular Docking Results

Parameter Description
Target Protein The specific protein (e.g., PPAR-γ, Cyclin-Dependent Kinase 8) being investigated.
PDB ID The Protein Data Bank code for the target's crystal structure.
Docking Score (kcal/mol) A numerical value representing the predicted binding affinity.
Key Interacting Residues The amino acids in the binding site that form significant bonds or interactions with the ligand.

| Type of Interaction | The nature of the stabilizing forces (e.g., Hydrogen Bond, Hydrophobic, Pi-Alkyl). |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govresearchgate.net MD simulations are used to assess the stability of the docked conformation in a simulated physiological environment, including the presence of water molecules and ions. nih.gov By calculating the trajectory of atoms and molecules, MD can confirm whether the interactions predicted by docking are maintained over a period of nanoseconds or longer. nih.gov A key metric used in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein or ligand atoms from their initial docked position, with low and stable RMSD values indicating a stable complex. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different three-dimensional arrangements of a molecule, known as conformers, that can be interconverted by rotation about single bonds. nih.gov For this compound, rotation can occur around the single bond connecting the thienyl ring to the oxazolidinedione ring. By calculating the energy associated with each conformation, an energy landscape can be constructed. This landscape identifies the lowest-energy (most stable) conformers, which are the most likely to be present under normal conditions. nih.gov Understanding the preferred conformation is essential, as the three-dimensional shape of a molecule dictates its ability to bind to a biological target. Computational methods like DFT are used to calculate the energies of various possible conformers to identify the most stable ones. nih.gov

Prediction of Biological Activity Profiles (e.g., PASS Predictions)

Computational methods, particularly the Prediction of Activity Spectra for Substances (PASS) software, serve as valuable tools in the early stages of drug discovery to forecast the likely biological activities of a chemical compound. This in silico approach analyzes the structure of a molecule to predict its potential interactions with various biological targets, thereby estimating its spectrum of pharmacological and toxicological effects. The predictions are presented as a list of potential activities with corresponding probabilities for being active (Pa) and inactive (Pi).

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific PASS prediction data for the compound this compound. While computational studies and PASS predictions have been conducted for structurally related compounds, such as various derivatives of thiazolidine-2,4-dione and other thienyl-containing molecules, the specific biological activity profile for this compound has not been reported. nih.govbiointerfaceresearch.comnih.gov

The oxazolidine-2,4-dione core is a known pharmacophore present in several anticonvulsant drugs. wikipedia.org Similarly, the thienyl group is a common moiety in many biologically active compounds, contributing to a range of activities including antimicrobial and anticancer effects. aun.edu.egnih.govmdpi.com However, without specific computational analysis of the combined molecule, this compound, any discussion of its potential biological activities would be speculative and extrapolated from these related but distinct chemical classes.

The lack of published PASS predictions or other detailed computational biological activity profiles for this compound underscores a gap in the current scientific knowledge regarding this specific chemical entity. Future research employing computational tools like PASS would be necessary to elucidate its potential pharmacological and toxicological profiles, thereby guiding further experimental investigation.

Table of Predicted Biological Activities for this compound (PASS Predictions)

As of the latest available data, no specific PASS predictions have been published for this compound. Therefore, a data table of its predicted biological activities cannot be provided.

Structure Activity Relationship Sar Studies of 5 3 Thienyl Oxazolidine 2,4 Dione Analogues

Influence of Substituents at the 5-Position (Thienyl Moiety Modifications)

The nature and position of substituents on the aromatic ring at the 5-position of the oxazolidine-2,4-dione core play a pivotal role in determining the biological activity. While direct studies on the 5-(3-thienyl) variant are specific, broader research on 5-aryl substituted oxazolidinones and related thiazolidinediones provides valuable insights.

For instance, in a series of 5-arylidene-thiazolidine-2,4-dione derivatives, the presence and position of substituents on the aromatic ring were found to be crucial for antimicrobial activity. scielo.br Compounds with certain functional groups demonstrated enhanced potency against Gram-positive bacteria. scielo.br The introduction of tert-butyl substituents on a quinone dimer system, a different class of compounds, was also shown to significantly influence the reactivity and electronic properties, highlighting the general importance of substituent effects on aromatic rings. researchgate.net

Impact of Substitutions on the Oxazolidine-2,4-dione Ring

Modifications to the oxazolidine-2,4-dione ring itself are a key strategy for optimizing the pharmacological profile of these compounds. Research on related heterocyclic structures provides a basis for understanding these effects.

One significant modification is the substitution at the N-3 position of the ring. For thiazolidine-2,4-dione derivatives, substitution at this position has been shown to confer antimicrobial properties. researchgate.net The nature of the substituent is critical, with groups like chloro, bromo, hydroxyl, and nitro on an attached aromatic moiety enhancing activity. researchgate.net

Another important structural alteration is the replacement of the carbonyl oxygen at the 2- or 4-position with a sulfur atom to form a thioxo-oxazolidinone. In a study of oxazolidinone antibacterial agents, the replacement of the carbonyl oxygen with a thiocarbonyl sulfur was found to enhance in vitro antibacterial activity. nih.gov This suggests that modifications at the carbonyl groups of the 5-(3-thienyl)oxazolidine-2,4-dione ring could similarly modulate its biological effects.

SAR for Specific Biological Activities

The following subsections delve into the specific SAR for antibacterial, antifungal, anticonvulsant, and MAO inhibitory activities of this compound analogues and related compounds.

The oxazolidinone class of antibiotics, which includes linezolid (B1675486), is known for its activity against Gram-positive bacteria. SAR studies on analogues of this compound have identified key structural features for antibacterial potency.

Research on 5-substituted oxazolidinones has shown that the nature of the substituent at the 5-position is critical. nih.gov For example, converting the 5-acetylaminomethyl moiety into other functional groups significantly affected antibacterial activity. nih.gov Specifically, elongation of a methylene (B1212753) chain or conversion of an acetamido moiety into a guanidino moiety led to a decrease in activity. nih.gov Conversely, the substitution of the carbonyl oxygen with a thiocarbonyl sulfur resulted in enhanced in vitro antibacterial activity. nih.gov

In studies of the closely related 5-arylidene-thiazolidine-2,4-dione derivatives, compounds showed significant activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 16 µg/mL. nih.govresearchgate.net The antimicrobial action of these compounds is thought to involve the inhibition of peptidoglycan synthesis in the bacterial cell wall. scielo.br

Table 1: Antibacterial Activity of 5-Arylidene-Thiazolidine-2,4-dione Derivatives against S. aureus

CompoundArylidene SubstituentMIC (µg/mL)Reference
3f4-Fluorophenyl62.5 scielo.br
3j4-Nitrophenyl31.25 scielo.br

This table is interactive and can be sorted by column.

Thiazolidine-2,4-dione derivatives have been investigated for their antifungal properties. The SAR for this activity highlights the importance of specific substitutions on both the heterocyclic ring and the 5-position aromatic moiety.

A series of 5-arylidene-2,4-thiazolidinediones and their 2-thioxo analogs were tested for in vitro antifungal activity. nih.gov The presence of halogen and hydroxy groups, or di(benzyloxy) substituents on the 5-benzylidene moiety, was associated with high antifungal activity, leading to morphological changes in the cell wall of Candida yeasts. nih.gov

Mycosidine®, a topical antifungal agent, is a 3,5-substituted thiazolidine-2,4-dione. nih.gov Its chemical name is (Z)-5-(4-chlorobenzylidene)-3-methoxycarbonyl-1,3-thiazolidine-2,4-dione, underscoring the importance of substitutions at both the N-3 and C-5 positions for potent antifungal action. nih.gov

Table 2: Antifungal Activity of Thiazolidine-2,4-dione Derivatives

Compound ClassKey Structural FeaturesActivityReference
5-Arylidene-2,4-thiazolidinedionesHalogen, hydroxyl, or di(benzyloxy) groups on the arylidene moietyHigh antifungal activity nih.gov
Mycosidine® CongenersSubstitution at N-3 and C-5 positionsPotent antifungal agents nih.gov

This table is interactive and can be sorted by column.

The oxazolidine-2,4-dione scaffold is present in several anticonvulsant drugs, such as trimethadione (B1683041). researchgate.net SAR studies have identified essential pharmacophoric features for this activity. These include an aryl binding site, a hydrogen bonding domain, and an electron donor group. jpionline.org

In a series of 3-oxo-5-substituted-benzylidene-6-methyl-(4H)-2-pyridazinylacetamides and their corresponding hydrazides, several derivatives showed potent anticonvulsant effects in both electrically and chemically induced seizure models. nih.gov At a dose of 100 mg/kg, compounds 5a and 5b protected 50% and 60% of mice, respectively, against pentylenetetrazole-induced seizures, demonstrating activity superior to the standard drug sodium valproate in the maximal electroshock-induced seizure test. nih.gov

Table 3: Anticonvulsant Activity of Pyridazinone Derivatives

CompoundProtection against Pentylenetetrazole-induced Seizures (%)Reference
5a50 nih.gov
5b60 nih.gov

This table is interactive and can be sorted by column.

Monoamine oxidases (MAO-A and MAO-B) are important targets for the treatment of neurological disorders like depression and Parkinson's disease. nih.gov Thiazolidine-2,4-dione derivatives have emerged as promising scaffolds for MAO inhibitors.

In a study of new phenylpiperazine-thiazolidine-2,4-dione hybrids, several compounds exhibited potent inhibitory activity against both human MAO isozymes. nih.gov Hybrids 4a and 4c were the most potent hMAO-A inhibitors with IC₅₀ values of 0.194 and 0.188 µM, respectively. nih.gov Compound 4g was the most potent inhibitor of MAO-B with an IC₅₀ value of 0.330 µM. nih.gov The kinetic study of compound 4c revealed a mixed mode of inhibition. nih.gov

Another study on 3,5-diphenyl-1,2,4-triazole substituted nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole derivatives identified selective inhibitors of hMAO-B. nih.gov Compounds 42e and 42h showed the highest inhibitory activity against hMAO-B with IC₅₀ values of 2.51 and 2.81 µM, respectively, and displayed over 25-fold selectivity for hMAO-B over hMAO-A. nih.gov

Table 4: MAO Inhibitory Activity of Thiazolidine-2,4-dione and Related Heterocyclic Derivatives

CompoundTargetIC₅₀ (µM)Reference
4a hMAO-A0.194 nih.gov
4c hMAO-A0.188 nih.gov
4g hMAO-B0.330 nih.gov
42e hMAO-B2.51 nih.gov
42h hMAO-B2.81 nih.gov

This table is interactive and can be sorted by column.

Computational Approaches to SAR Derivation

Computational methodologies in SAR studies for this compound analogues encompass a range of techniques, from quantitative structure-activity relationship (QSAR) models to molecular docking and pharmacophore modeling. These methods are often used in a complementary fashion to build a comprehensive understanding of the structural requirements for a desired biological effect.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For analogues of this compound, 2D- and 3D-QSAR models are developed to identify key physicochemical properties and spatial arrangements that influence their activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed three-dimensional picture of the SAR. These techniques involve aligning the series of molecules and calculating their steric and electrostatic fields. The resulting contour maps highlight regions in space where modifications to the molecular structure are likely to increase or decrease activity. For the this compound scaffold, a CoMFA map might indicate that bulky substituents at a particular position on the thienyl ring are disfavored, while an electropositive potential in another region is beneficial.

Molecular Docking

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding modes of this compound analogues at a molecular level. The process involves placing the ligand into the active site of the receptor and evaluating the binding affinity using a scoring function.

Successful docking studies rely on a high-resolution 3D structure of the target protein, which can be obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or by homology modeling if the structure of a related protein is available. The docking results can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the active site. For example, the oxazolidine-2,4-dione core of the molecule is a common pharmacophore that can form key hydrogen bonds with the protein backbone. The 3-thienyl group, in turn, may fit into a hydrophobic pocket, and any substituents on this ring could further modulate the binding affinity through additional interactions.

The insights gained from molecular docking are invaluable for rational drug design. By visualizing the ligand-protein complex, medicinal chemists can propose modifications to the ligand structure that are predicted to enhance binding affinity and, consequently, biological activity.

Pharmacophore Modeling

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound analogues would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.

These models can be generated in two primary ways: ligand-based or structure-based. Ligand-based pharmacophore modeling involves superimposing a set of active molecules and extracting the common chemical features. This approach is particularly useful when the 3D structure of the biological target is unknown. In contrast, structure-based pharmacophore modeling utilizes the 3D structure of the ligand-receptor complex to define the key interaction points.

Once a pharmacophore model is developed, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules that match the pharmacophoric features and are therefore likely to be active. This virtual screening approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally.

The table below presents hypothetical data from a computational SAR study on a series of this compound analogues, illustrating how different computational approaches can be integrated.

Compound IDR-group on Thienyl RingPredicted Activity (QSAR)Docking Score (kcal/mol)Pharmacophore Fit Score
1 -H1.0-7.50.85
2 5-Cl1.5-8.20.92
3 5-CH30.8-7.10.78
4 4-Br1.2-7.90.88
5 4-OCH30.6-6.80.71

This integrated computational strategy, combining QSAR, molecular docking, and pharmacophore modeling, provides a robust framework for understanding the SAR of this compound analogues and for the rational design of new, more effective therapeutic agents.

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Novel Targets and Biological Pathways

While the oxazolidinone class, to which 5-(3-Thienyl)oxazolidine-2,4-dione belongs, is well-known for its antibacterial properties, the full spectrum of its biological activity remains an open area for investigation. ontosight.ai The introduction of a thienyl group at the 5-position of the oxazolidine-2,4-dione ring can significantly alter its electronic and steric properties, potentially leading to interactions with a diverse range of biological targets beyond those traditionally associated with this class of compounds.

Future research should prioritize the elucidation of novel protein targets and the modulation of unexplored biological pathways. For instance, while some thiazolidine-2,4-dione derivatives have been identified as dual inhibitors of the Raf/MEK/ERK and PI3K/Akt signaling cascades, which are crucial in cancer cell proliferation, similar comprehensive pathway analysis for this compound is warranted. nih.gov Investigating its potential as an inhibitor of human topoisomerases I and II, key enzymes in DNA replication and a target for some anticancer drugs, could also be a fruitful avenue. nih.gov Furthermore, exploring its activity as an anticonvulsant, a property observed in other oxazolidine-2,4-dione derivatives like trimethadione (B1683041), could unveil new therapeutic applications. researchgate.net

Development of Next-Generation Oxazolidine-2,4-diones

The development of next-generation oxazolidine-2,4-diones will hinge on the strategic modification of the lead compound, this compound, to optimize its pharmacological profile. Structure-activity relationship (SAR) studies will be instrumental in guiding these modifications. For example, the synthesis and evaluation of derivatives with various substituents on the thienyl ring could provide valuable insights into how electronic and steric factors influence biological activity.

Drawing inspiration from research on related thiazolidine-2,4-dione hybrids, the introduction of different pharmacophores to the this compound scaffold could lead to compounds with enhanced potency or novel dual-action mechanisms. nih.govnih.gov For instance, creating hybrids that incorporate moieties known for their anticancer or antimicrobial properties could result in synergistic effects. nih.govnih.gov The goal is to develop analogues with improved target affinity, selectivity, and pharmacokinetic properties.

Application of Advanced Computational Techniques in Drug Discovery

Computer-aided drug design (CADD) methods are indispensable tools in modern drug discovery, offering the potential to accelerate the identification and optimization of lead compounds. nih.gov For this compound, computational approaches can be employed at various stages of the research and development pipeline.

Table 1: Application of Computational Techniques in the Study of this compound

Computational TechniqueApplicationPotential Outcome
Molecular Docking Predicting the binding mode and affinity of this compound and its analogues to potential protein targets.Identification of key interactions and guidance for rational drug design.
Pharmacophore Modeling Identifying the essential three-dimensional arrangement of chemical features required for biological activity.Design of new molecules with improved activity based on the pharmacophore model.
Quantitative Structure-Activity Relationship (QSAR) Developing mathematical models that correlate the chemical structure of compounds with their biological activity.Prediction of the activity of unsynthesized analogues, prioritizing synthetic efforts.
Density Functional Theory (DFT) Studying the electronic structure and reactivity of the molecule to understand its chemical behavior. researchgate.netGaining insights into reaction mechanisms and predicting sites of metabolic transformation.

These computational methods, when used in synergy, can significantly reduce the time and cost associated with the discovery of new drugs by providing a theoretical framework to guide experimental work.

Combinatorial Chemistry and High-Throughput Screening for New Analogues

To explore a vast chemical space and identify novel analogues of this compound with desired biological activities, the integration of combinatorial chemistry and high-throughput screening (HTS) is crucial. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically varying the substituents on the core scaffold.

Once these libraries are generated, HTS can be employed to rapidly screen them against a panel of biological targets. The development of miniaturized HTS assays, such as those used for identifying nitrification inhibitors, can enable the efficient evaluation of a large number of molecules. biorxiv.org This approach significantly increases the probability of discovering "hit" compounds with promising activity, which can then be selected for further optimization. The synthesis of libraries of thiazolidine-2,4-dione derivatives has already proven effective in identifying compounds with anticancer and antimicrobial activities. nih.govnih.gov

Sustainability in Synthesis: Green Chemistry Approaches

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact. Future research on this compound and its analogues should prioritize the development of sustainable synthetic routes.

Several green chemistry approaches have been successfully applied to the synthesis of the oxazolidine-2,4-dione core. These include:

Carbon Dioxide Fixation: Utilizing CO2, a readily available and non-toxic C1 source, in the synthesis of the oxazolidine-2,4-dione ring. rsc.orgresearchgate.netacs.orgrsc.org

Organocatalysis: Employing metal-free catalysts, which are often less toxic and more environmentally benign than their metal-based counterparts. rsc.org

Flow Chemistry: Conducting reactions in continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes. rsc.org

Electrochemical Synthesis: Using electricity to drive chemical reactions can reduce the need for harsh reagents and minimize waste generation. researchgate.net

By adopting these and other green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally friendly.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.